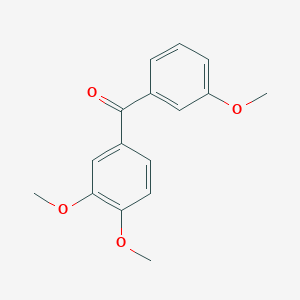

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-

Descripción general

Descripción

“Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-” is a ketone compound . It is primarily used in scientific research.

Molecular Structure Analysis

The molecular formula of “Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-” is C16H16O4 . The structure includes two aromatic rings, each with methoxy groups attached, and a central carbonyl group forming a ketone .Physical And Chemical Properties Analysis

“Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-” has a molecular weight of 272.29 g/mol. It has a density of 1.1±0.1 g/cm^3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 202.0±28.8 °C . It has 5 hydrogen bond acceptors and 6 freely rotating bonds .Aplicaciones Científicas De Investigación

Bioactive Compound Synthesis

The unique preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves the use of ionic organic solids as a catalyst. Specifically, 1,3-bis(carboxymethyl)imidazolium chloride facilitates the Michael addition of N-heterocycles to chalcones. Despite moderate yields due to the retro-Michael reaction, this methodology demonstrates good green metrics. The resulting compound holds potential as a bioactive agent .

Nitrogen-Containing Heteroarenes

Nitrogen-containing heteroarenes play a crucial role in natural products and synthetic compounds. Triazole derivatives, including our compound of interest, exhibit biological effects due to their structural characteristics. These compounds are adept at binding to “privileged structures” through hydrogen bonding. The synthesis of β-azolyl ketones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, contributes to the pool of bioactive molecules .

Fungicides, Bactericides, and Herbicides

3-Aryl-3-triazolylpropiophenones, a subclass of β-azolyl ketones, have been described as efficient components in formulations for fungicides, bactericides, and herbicides. The compound’s structure imparts these desirable properties, making it valuable in agricultural applications .

Aza-Michael Reaction

The aza-Michael reaction stands out as an atom-efficient synthetic protocol. It allows access to β-aminocarbonyl derivatives, which serve as essential precursors for bioactive compounds. In the case of our compound, the aza-Michael reaction is a key step in its synthesis .

Photochromic Properties

While not directly related to the compound’s synthesis, it’s worth noting that certain derivatives of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one exhibit photochromic properties. These compounds display faster color fading rates and larger fluorescence quantum yields compared to other analogs. Their photochromism and fluorescence make them interesting candidates for further investigation .

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with enzymes such as monoamine oxidase and Taq polymerase . These enzymes play crucial roles in neurotransmission and DNA replication, respectively.

Mode of Action

It’s suggested that related compounds may inhibit enzyme activity . This inhibition could alter the normal function of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to influence pathways involving erk2 (extracellular signal regulated kinase 2) protein . ERK2 is involved in cell division and differentiation, and its down-regulation could affect these processes.

Result of Action

Related compounds have been shown to trigger caspase activation, potentially leading to programmed cell death or apoptosis .

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-6-4-5-11(9-13)16(17)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGZOIGHMXBEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452721 | |

| Record name | Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |

CAS RN |

792-57-4 | |

| Record name | Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

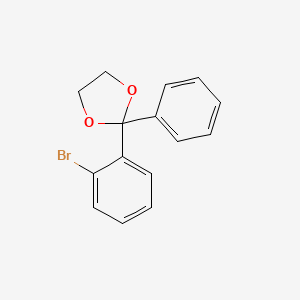

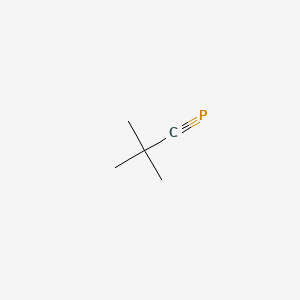

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B3057251.png)